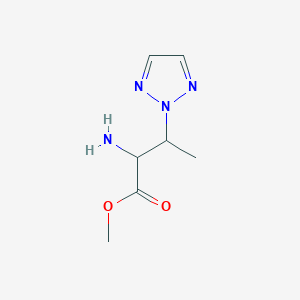

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their stability and ability to form hydrogen bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate typically involves the reaction of 2-aminoacrylates with aryldiazonium salts under metal-free conditions. This method is efficient and displays excellent functional group tolerance . Another method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. For instance, using acetonitrile as a solvent and a copper catalyst system can improve the yield and reduce the cost of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .

Scientific Research Applications

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Fluconazole: An antifungal agent containing a triazole ring.

Voriconazole: Another antifungal agent with a triazole moiety.

Trazodone: An antidepressant that includes a triazole structure.

Uniqueness

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other triazole derivatives .

Biological Activity

Methyl 2-amino-3-(2H-1,2,3-triazol-2-yl)butanoate, also known as methyl 2-amino-3-(triazolyl)butanoate hydrochloride, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by the presence of a triazole moiety, which has been associated with various pharmacological properties. This article presents a detailed examination of the biological activity of this compound, focusing on its anticancer properties, immunomodulatory effects, and potential applications in drug development.

- Molecular Formula : C₇H₁₃ClN₄O₂

- Molecular Weight : 220.66 g/mol

- CAS Number : 1822351-65-4

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of several triazole derivatives, this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and melanoma (A-375) cell lines. The IC₅₀ values were reported as follows:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Methyl 2-amino-3-(triazolyl)butanoate | MCF-7 | 175 ± 3.2 |

| Methyl 2-amino-3-(triazolyl)butanoate | A-375 | 323 ± 2.6 |

| Methotrexate (Control) | MCF-7 | 343 ± 3.6 |

| Methotrexate (Control) | A-375 | 418 ± 2 |

These findings indicate that methyl 2-amino-3-(triazolyl)butanoate possesses greater potency than methotrexate in inhibiting the growth of these cancer cell lines .

The mechanism underlying the anticancer activity of triazole derivatives is believed to involve their ability to interact with key enzymes and proteins involved in cancer cell proliferation. Specifically, docking studies have shown strong binding affinities to B-Raf kinase and human dihydrofolate reductase (hDHFR), which are critical targets in cancer therapy .

Immunomodulatory Effects

In addition to its anticancer properties, methyl 2-amino-3-(triazolyl)butanoate has also been investigated for its immunomodulatory effects. Research indicates that compounds containing the triazole moiety can enhance immune responses.

Case Study: Immunostimulant Activity

A study involving a triazole derivative demonstrated that it elicited a stronger immune response compared to controls. The enhancement in specific antibody production was statistically significant (p < 0.05), indicating potential applications in vaccine development and immunotherapy .

Summary of Biological Activities

The biological activities of methyl 2-amino-3-(triazolyl)butanoate can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Significant cytotoxicity against MCF-7 and A-375 cell lines |

| Immunomodulatory | Enhancement of specific antibody production and immune response |

| Mechanism | Strong binding to key enzymes (B-Raf kinase and hDHFR) |

Properties

Molecular Formula |

C7H12N4O2 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

methyl 2-amino-3-(triazol-2-yl)butanoate |

InChI |

InChI=1S/C7H12N4O2/c1-5(6(8)7(12)13-2)11-9-3-4-10-11/h3-6H,8H2,1-2H3 |

InChI Key |

QREBOAUJPNVZBA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)OC)N)N1N=CC=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.